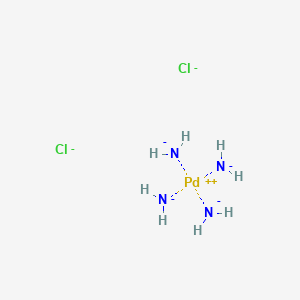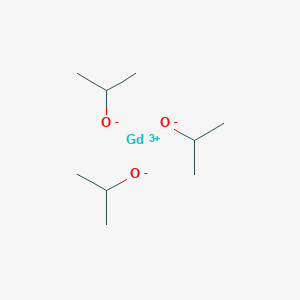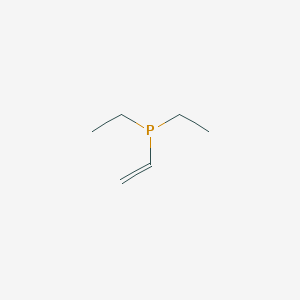
Urobilinogen
Overview
Description
Urobilinogen is a yellow by-product of bilirubin reduction. It is formed in the intestines by the bacterial enzyme bilirubin reductase. About half of the this compound formed is reabsorbed and taken up via the portal vein to the liver, enters circulation, and is excreted by the kidney . This compound is converted to the yellow pigmented urobilin, which is apparent in urine. It is also reduced to stercobilin, giving feces their characteristic brown color .
Mechanism of Action
Target of Action
Urobilinogen is a by-product of bilirubin reduction . Its primary targets are the liver and the intestines, where it is formed by the bacterial enzyme bilirubin reductase . The liver and intestines play a crucial role in the metabolism and excretion of this compound .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. It is formed in the intestines by the bacterial enzyme bilirubin reductase . About half of the this compound formed is reabsorbed and taken up via the portal vein to the liver, enters circulation, and is excreted by the kidney .
Biochemical Pathways
The formation of this compound is part of the heme catabolic pathway . Bilirubin, a catabolic product of heme metabolism, is reduced to this compound in the intestines by bacterial action . This compound can then be further reduced to form stercobilinogen, which can be oxidized to stercobilin . These transformations contribute to the characteristic color of feces and urine .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is formed in the intestines, absorbed into the bloodstream, distributed to the liver via the portal vein, and then excreted by the kidneys . This process is part of the enterohepatic circulation .
Result of Action
The action of this compound results in several physiological effects. It contributes to the yellow pigmentation of urine and the brownish color of feces . Elevated levels of this compound may indicate conditions such as hemolytic anemia, liver disease, or increased reabsorption due to a large hematoma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in liver disease, the intrahepatic this compound cycle is inhibited, leading to increased this compound levels . Additionally, treatment with broad-spectrum antibiotics can destroy the intestinal bacterial flora, affecting the production of this compound in the gut .
Biochemical Analysis
Biochemical Properties
Urobilinogen interacts with various enzymes and proteins in the body. It is formed in the intestines by the bacterial enzyme bilirubin reductase . This interaction between bilirubin and bilirubin reductase is crucial for the formation of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, increased amounts of bilirubin are formed in hemolysis, which generates increased this compound in the gut . In liver disease (such as hepatitis), the intrahepatic this compound cycle is inhibited, also increasing this compound levels .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is converted to the yellow pigmented urobilin apparent in urine . The this compound in the intestine is directly reduced to brownish color stercobilin, which gives the feces their characteristic color .
Temporal Effects in Laboratory Settings
In a laboratory setting, this compound can undergo changes over time. For instance, this compound forms a pink color when reacted with Ehrlich’s reagent . This reaction can detect levels as low as 0.1 Ehrlich unit .
Metabolic Pathways
This compound is involved in the metabolic pathway of bilirubin metabolism . It is the catabolic product of heme metabolism and has elaborate physiologic mechanisms for its detoxification and disposition .
Transport and Distribution
This compound is transported and distributed within cells and tissues. About half of the this compound formed is reabsorbed and taken up via the portal vein to the liver, enters circulation and is excreted by the kidney .
Subcellular Localization
The subcellular localization of this compound is primarily within the intestines and liver, where it is formed and metabolized respectively . It also enters circulation and can be found in the kidneys where it is excreted .
Preparation Methods
Synthetic Routes and Reaction Conditions: Urobilinogen can be synthesized from bilirubin through a series of chemical reactions. One method involves refluxing bilirubin in glacial acetic acid for 20 minutes, followed by successive extraction into peroxide-free diethyl ether, 1 N hydrochloric acid, and chloroform .
Industrial Production Methods: Industrial production of this compound is not common due to its natural formation in the human body. laboratory synthesis for research purposes follows the method mentioned above, ensuring the purity and concentration required for various studies .
Types of Reactions:
Oxidation: this compound can be oxidized to form urobilin, which is yellow in color and excreted in urine.
Reduction: this compound can be reduced to form mesobilirubinogen and further to stercobilinogen.
Common Reagents and Conditions:
Reduction: Bacterial enzymes in the intestines facilitate the reduction of this compound to stercobilinogen.
Major Products Formed:
Urobilin: Formed through oxidation and excreted in urine.
Stercobilin: Formed through reduction and excreted in feces.
Scientific Research Applications
Urobilinogen has several applications in scientific research:
Comparison with Similar Compounds
Urobilinogen is closely related to two other compounds:
Uniqueness: this compound is unique due to its role in the enterohepatic circulation and its diagnostic significance in liver and hemolytic diseases .
Properties
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h26-27,34-35H,7-15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHRVMZSZIDDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601105823 | |
| Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601105823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mesobilirubinogen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001898 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14684-37-8 | |
| Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14684-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urobilinogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014684378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601105823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UROBILINOGEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY8N5V3S0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mesobilirubinogen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001898 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)













